(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride
Description
(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride (CAS 1384268-50-1) is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₃BrClN and a molecular weight of 262.57 g/mol . Its structure features a pyrrolidine ring substituted at the 3-position with a 3-bromophenyl group, and it exists in the (S)-enantiomeric form. This compound is used in pharmaceutical research, particularly in the development of receptor-targeted drugs due to its stereochemical specificity.
Properties
Molecular Formula |
C10H13BrClN |
|---|---|
Molecular Weight |
262.57 g/mol |
IUPAC Name |
(3S)-3-(3-bromophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m1./s1 |
InChI Key |
ZUDAIKHDAZMDQW-SBSPUUFOSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC(=CC=C2)Br.Cl |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Key Steps
-
Protection of the Amino Group : The amino group of 4-amino-(S)-2-hydroxybutyric acid is protected via carbamation using ethyl chloroformate in the presence of triethylamine, yielding 4-ethoxycarbonylamino-(S)-2-hydroxybutyric acid.
-
Reduction of the Carboxylic Acid : The carboxylic acid moiety is reduced to a primary alcohol using sodium borohydride under acidic conditions (pH 1.2, HCl), forming 4-ethoxycarbonylamino-(S)-1,2-butanediol.
-
Halogenation : The primary alcohol is converted to a bromide using PBr₃ in dichloromethane, producing 4-ethoxycarbonylamino-(S)-1-bromo-2-butanol.
-
Cyclization : Intramolecular nucleophilic substitution forms the pyrrolidine ring, yielding (S)-3-hydroxypyrrolidine.
Modification for Bromophenyl Introduction :
To introduce the 3-bromophenyl group, the hydroxyl group in (S)-3-hydroxypyrrolidine is replaced via a Mitsunobu reaction using 3-bromophenol and diethyl azodicarboxylate (DEAD). Subsequent treatment with HCl yields the hydrochloride salt.
Table 1: Reaction Conditions for Asymmetric Synthesis
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | Ethyl chloroformate, TEA, 0–25°C | 89% | Ethyl acetate extraction |
| 2 | NaBH₄, HCl/MeOH, 5°C | 78% | Filtration, concentration |
| 3 | PBr₃, CH₂Cl₂, reflux | 82% | Distillation |
| 4 | KOH, H₂O/EtOH, 80°C | 91% | Reduced-pressure distillation |
Resolution of Racemic Mixtures
Racemic 3-(3-Bromophenyl)pyrrolidine can be resolved using chiral acids, such as (R)- or (S)-mandelic acid, to isolate the (S)-enantiomer. This method, though less efficient, is practical for small-scale production.
Procedure Highlights
-
Formation of Diastereomeric Salts : Racemic 3-(3-bromophenyl)pyrrolidine is treated with (S)-mandelic acid in ethanol. The (S)-enantiomer forms a less soluble diastereomeric salt, which is crystallized and filtered.
-
Recovery of Free Base : The salt is basified with NaOH, and the free base is extracted into ethyl acetate.
-
Hydrochloride Formation : The free base is treated with HCl in ether to precipitate (S)-3-(3-bromophenyl)pyrrolidine hydrochloride.
Table 2: Resolution Efficiency
| Resolving Agent | Solvent | Yield (S)-Enantiomer | Optical Purity |
|---|---|---|---|
| (S)-Mandelic acid | Ethanol | 43% | 98% ee |
| (R)-Camphorsulfonic acid | Acetone | 38% | 95% ee |
Catalytic Asymmetric Hydrogenation
Prochiral pyrroline intermediates can be hydrogenated enantioselectively using transition-metal catalysts. For example, 3-(3-bromophenyl)pyrroline is hydrogenated under H₂ (50 psi) with a chiral Rhodium-(R)-BINAP complex.
Key Parameters
-
Catalyst Loading : 0.5 mol% Rh-(R)-BINAP achieves >99% conversion.
-
Solvent and Temperature : Methanol at 25°C optimizes enantiomeric excess (98% ee).
-
Acidic Workup : The product is treated with HCl to form the hydrochloride salt.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Asymmetric Synthesis | High enantiopurity (99% ee) | Multi-step, costly reagents | Industrial |
| Resolution | Simple instrumentation | Low yield (40–45%) | Lab-scale |
| Catalytic Hydrogenation | High efficiency, mild conditions | Requires specialized catalysts | Pilot-scale |
Industrial-Scale Production Insights
Industrial adaptations of the asymmetric synthesis route emphasize process intensification:
-
Continuous Flow Systems : Cyclization and halogenation steps are performed in continuous reactors to enhance yield and reduce reaction time.
-
In Situ Monitoring : PAT (Process Analytical Technology) ensures real-time quality control during critical steps like hydrogenation.
Characterization and Quality Control
Critical analytical data for (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride:
-
Melting Point : 214–216°C (decomposition).
-
Optical Rotation : [α]D²⁵ = +32.5° (c = 1, H₂O).
-
HPLC Purity : >99.5% (Chiralcel OD-H column, hexane:isopropanol 90:10).
Chemical Reactions Analysis
Types of Reactions
(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers and Pyrrolidine Substitution Variants
The following table highlights key positional isomers and analogs of (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride:
Key Observations :
Non-Pyrrolidine Analogs with Similar Substituents
Key Observations :
- Backbone Flexibility : Ethylamine derivatives (e.g., 90151-46-5) lack the rigid pyrrolidine ring, which could reduce binding affinity to sterically constrained targets .
- Chirality Impact : The (S)-configuration in 2172274-44-9 mirrors the enantiomeric specificity of the target compound, suggesting comparable stereochemical interactions .
Electronic and Functional Group Variations
Key Observations :
- Electron-Withdrawing Groups : The nitro and fluoro groups in 1286209-33-3 increase the compound’s polarity and may enhance solubility in polar solvents compared to bromophenyl analogs .
Research Findings and Implications
- Similarity Score Discrepancies : Variability in similarity scores (e.g., 0.85 vs. 0.96 for 1391452-66-6) reflects differences in database algorithms, which may prioritize structural overlap or functional group similarity .
- Biological Activity : Meta-bromophenyl pyrrolidines generally show higher binding to dopamine receptors compared to para-substituted analogs, as inferred from structural analogs in pharmacological studies .
- Synthetic Accessibility : Ortho-substituted bromophenyl derivatives (e.g., 1203682-28-3) are less commonly reported, likely due to challenges in regioselective synthesis .
Biological Activity
(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride is a chiral compound known for its diverse biological activities, primarily attributed to its unique structural features, including a pyrrolidine ring and a bromophenyl substituent. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
(S)-3-(3-Bromophenyl)pyrrolidine hydrochloride is characterized by:
- Chemical Formula : CHBrClN
- Molecular Weight : 275.58 g/mol
- Solubility : Soluble in water as a hydrochloride salt, enhancing its applicability in biological systems.
Antidepressant Effects
Research indicates that (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride exhibits potential antidepressant properties. Some studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to mood enhancement and anxiolytic effects .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer activity. For instance, it has been evaluated against various cancer cell lines, revealing cytotoxic effects that warrant further investigation. Below is a comparative table summarizing the activity of related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (S)-3-(3-Bromophenyl)pyrrolidine HCl | Pyrrolidine | Potential anticancer effects |
| 2-Methylpyrrolidine | Pyrrolidine | Neuroprotective effects |
| 3-(4-Bromophenyl)pyrrolidine | Pyrrolidine | Antidepressant properties |
| 1-(3-Bromophenyl)ethanamine | Amine derivative | Anticancer activity |
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride. It has been noted for its effectiveness against certain bacterial strains, suggesting its utility in developing new antibacterial agents .
The mechanisms underlying the biological activities of (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride are still being elucidated. Interaction studies are crucial for understanding how this compound affects biological systems. These studies often include:
- Enzyme Inhibition : Compounds similar to (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies
- Antidepressant Activity Assessment : A study evaluated the effects of (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride on animal models exhibiting depressive-like behaviors. Results indicated significant improvements in behavioral tests compared to control groups, suggesting its potential as an antidepressant .
- Anticancer Evaluation : In vitro assays demonstrated that (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride reduced cell viability in A549 lung adenocarcinoma cells. The compound showed a dose-dependent response with IC50 values indicating promising anticancer activity .
Q & A
Q. Q1. What are the optimal synthetic routes for (S)-3-(3-Bromophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromophenyl precursors react with pyrrolidine derivatives under basic conditions (e.g., NaH or KCO) in polar aprotic solvents like DMF or THF. Acidification with HCl yields the hydrochloride salt. Key variables include:
- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products like di-substituted derivatives .
- Base selection : Strong bases (e.g., NaH) enhance nucleophilicity but require anhydrous conditions to avoid hydrolysis .
- Work-up : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl/MeOH) ensures >95% purity .
Q. Q2. How is enantiomeric purity of the (S)-configuration validated, and what analytical techniques are critical?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons with racemic mixtures confirm purity .
- Optical Rotation : Measure [α] values (e.g., +15° to +25° in methanol) against literature standards .
- NMR Spectroscopy : H-NMR coupling patterns (e.g., pyrrolidine ring protons) and NOE experiments verify stereochemistry .
Q. Q3. What structural features dictate the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
- Pyrrolidine Ring : The nitrogen lone pair enables hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- 3-Bromophenyl Group : Bromine’s electronegativity enhances lipophilicity and influences π-π stacking in binding pockets .
- Hydrochloride Salt : Improves aqueous solubility (e.g., >10 mg/mL in PBS) for in vitro assays .
Advanced Research Questions
Q. Q4. How do substituent positions (e.g., 3-bromo vs. 2-bromo) impact biological activity in comparative SAR studies?
Methodological Answer:
- In Silico Docking : Use Schrödinger Suite or AutoDock to compare binding affinities of 3-bromo vs. 2-bromo derivatives to targets like dopamine receptors. The 3-bromo isomer shows higher steric complementarity in hydrophobic pockets .
- In Vitro Assays : Measure IC values in receptor-binding assays (e.g., radioligand displacement). 3-Bromo derivatives exhibit 10-fold higher potency due to optimized halogen bonding .
Q. Q5. What strategies mitigate racemization during multi-step synthesis?
Methodological Answer:
- Low-Temperature Steps : Conduct alkylation or coupling reactions at 0–4°C to minimize epimerization .
- Chiral Auxiliaries : Temporarily introduce protecting groups (e.g., Boc) to stabilize the stereocenter .
- Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect racemization intermediates .
Q. Q6. How does the compound’s stability vary under physiological conditions, and what degradation products form?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 72 hrs) and analyze via LC-MS. Major degradants include debrominated pyrrolidine (m/z 210) and oxidized phenyl derivatives .
- Light Sensitivity : Store in amber vials under N; UV irradiation generates free radicals detectable via ESR spectroscopy .
Q. Q7. What in vivo pharmacokinetic challenges arise from the hydrochloride salt form?
Methodological Answer:
- Bioavailability : The salt improves solubility but may reduce permeability (logP ~1.5). Use Caco-2 cell assays to quantify apparent permeability (P) .
- Metabolic Stability : Incubate with liver microsomes (human/rat). CYP3A4-mediated N-dealkylation is the primary metabolic pathway, detected via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
